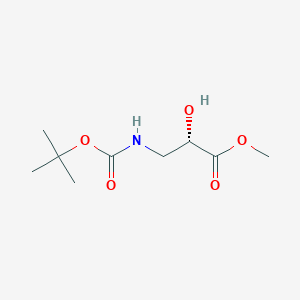![molecular formula C12H11F3N2 B1179359 [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene CAS No. 162157-04-2](/img/structure/B1179359.png)
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene is an organometallic compound that features a ferrocene core with a chiral oxazoline ligand. This compound is known for its unique structural properties and its applications in asymmetric catalysis and chiral synthesis. The ferrocene core provides stability and redox properties, while the oxazoline ligand imparts chirality, making it valuable in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene typically involves the reaction of ferrocene with a chiral oxazoline ligand. One common method includes the following steps:
Preparation of the Chiral Oxazoline Ligand: The chiral oxazoline ligand is synthesized from a chiral amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Formation of the Ferrocene Derivative: The chiral oxazoline ligand is then reacted with ferrocene in the presence of a suitable base, such as sodium hydride, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ions.
Substitution: The oxazoline ligand can participate in substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene core.
Substitution: Formation of various substituted ferrocene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of chiral recognition and molecular interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of chiral materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene involves its ability to act as a chiral ligand, coordinating with metal centers to form chiral complexes. These complexes can then catalyze asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The ferrocene core’s redox properties also play a role in facilitating electron transfer processes during catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene: The enantiomer of the compound, with similar properties but opposite chirality.
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ruthenocene: A similar compound with a ruthenium core instead of iron.
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]nickelocene: A similar compound with a nickel core.
Uniqueness
[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]ferrocene is unique due to its combination of a stable ferrocene core and a chiral oxazoline ligand. This combination provides both stability and chirality, making it highly effective in asymmetric catalysis. The ferrocene core’s redox properties also add to its versatility in various chemical reactions.
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-phenyl-1,3-oxazolidin-3-ide;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12NO.C5H5.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;/h1-9,13H,10H2;1-5H;/q2*-1;+2/t13-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXDWKAHXCQWFM-FFXKMJQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([N-]C(=C2C=CC=C2)O1)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FeNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


